molecular formula C21H26Cl2N6O B2885592 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1179424-06-6

6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride

Cat. No.: B2885592
CAS No.: 1179424-06-6
M. Wt: 449.38
InChI Key: MSAASQVXAKOFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine derivative characterized by a central 1,3,5-triazine core substituted with morpholino, di-p-tolylamino groups, and two hydrochloride counterions. The dihydrochloride salt form improves crystallinity and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

2-N,4-N-bis(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O.2ClH/c1-15-3-7-17(8-4-15)22-19-24-20(23-18-9-5-16(2)6-10-18)26-21(25-19)27-11-13-28-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAASQVXAKOFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Morpholino vs. Chloro Substituents: Morpholino-containing derivatives (e.g., target compound) exhibit higher polarity and water solubility compared to chloro-substituted analogs like 6-chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine . This makes them more suitable for biological applications requiring aqueous compatibility. Chloro derivatives (e.g., atrazine) are primarily used in agrochemicals due to their stability and herbicidal activity .

Similar steric effects are observed in N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride . Methoxyphenyl groups (e.g., in 4-(4-methoxyphenyl)-6-morpholino-N-(p-tolyl)-1,3,5-triazine-2-amine) introduce electron-donating effects, which may alter electronic properties and reactivity .

Synthetic Efficiency: Substitution with morpholino typically involves nucleophilic displacement of chloro groups under basic conditions (e.g., Na2CO3 in THF/water) . Yields vary significantly: 81.3% for N-methylphenyl analogs vs. 63% for methoxyphenyl derivatives , likely due to steric hindrance or electronic effects of substituents.

Salt Forms :

  • Dihydrochloride salts (target compound, ) improve crystallinity and stability compared to free bases, facilitating purification and storage.

Application Context

  • Pharmaceuticals: Morpholino-triazines are explored as kinase inhibitors or antimicrobial agents due to their ability to mimic purine structures .
  • Agrochemicals: Chloro-triazines (e.g., atrazine) dominate herbicide markets, while morpholino derivatives remain niche due to higher synthesis costs .
  • Materials Science : Triazines with methoxy or methyl groups are studied as UV stabilizers in polymers .

Research Findings and Data

Physicochemical Properties

  • Solubility: Morpholino derivatives generally show >10 mg/mL solubility in DMSO, whereas chloro analogs (e.g., 6-chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine) require organic solvents like THF .
  • Thermal Stability : Dihydrochloride salts (e.g., target compound) decompose at ~250–300°C, comparable to bis(3,4-dimethylphenyl) analogs .

Q & A

Q. What are the optimized synthetic routes for 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride. A validated protocol includes:

Step 1 : React cyanuric chloride with morpholine (1:1 molar ratio) in dichloromethane at 0–5°C, catalyzed by triethylamine, to introduce the morpholino group.

Step 2 : Substitute remaining chlorides with p-toluidine (2 equivalents) in acetonitrile at 60–70°C for 6–8 hours.

Step 3 : Hydrochloride salt formation via HCl gas bubbling in dry ether.

Q. Key Variables :

  • Solvent polarity : Acetonitrile improves substitution kinetics compared to THF .
  • Temperature : Higher temperatures (>70°C) risk triazine ring degradation.
  • Catalyst : Triethylamine minimizes HCl byproduct interference .

Q. Yield Optimization :

ParameterOptimal RangePurity Impact
Reaction Temp.60–70°C>95% (HPLC)
Morpholine Equiv.1.1–1.2Reduces di-substituted byproducts
Stirring Rate300–400 rpmPrevents localized overheating

Reference : .

Q. How can researchers characterize the compound’s solubility and stability in biological buffers for in vitro assays?

Methodological Answer:

  • Solubility Testing :
    • Prepare stock solutions in DMSO (10 mM) and dilute into PBS, DMEM, or HBSS.
    • Use dynamic light scattering (DLS) to detect aggregation at 25°C and 37°C.
  • Stability Profiling :
    • Incubate at 37°C in PBS (pH 7.4) for 24–72 hours.
    • Monitor degradation via LC-MS; half-life >48 hours indicates suitability for long-term assays .

Q. How does 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride inhibit PI3K/mTOR signaling, and what experimental models validate its selectivity?

Methodological Answer:

  • Mechanistic Studies :
    • Perform kinase inhibition assays (e.g., ADP-Glo™) using recombinant PI3Kα, mTORC1, and mTORC2.
    • IC50 values for PI3Kα (15.8 µM) vs. mTOR (23.4 µM) suggest partial selectivity .
  • Cellular Validation :
    • Use PTEN-null cancer cell lines (e.g., PC-3 prostate) to assess pathway suppression via Western blot (p-AKT S473 reduction).
    • Compare to LY294002 (pan-PI3K inhibitor) for specificity benchmarking .

Data Contradiction Analysis :
Discrepancies in IC50 values across studies may arise from:

  • Assay conditions : ATP concentrations (1 mM vs. 10 µM) alter inhibitor potency.
  • Cell line variability : HeLa (IC50 = 16.3 µM) vs. MDA-MB-231 (IC50 = 12.2 µM) due to differential phosphatase expression .

Q. What strategies resolve conflicting data on the compound’s DNA topoisomerase IIα inhibition versus off-target effects in apoptosis assays?

Methodological Answer:

  • Target Engagement Validation :
    • DNA relaxation assays : Use supercoiled plasmid DNA + purified Topo IIα. Quantify relaxed DNA via agarose gel electrophoresis.
    • Competition experiments : Co-treat with etoposide (known Topo II poison); lack of synergy suggests off-target effects dominate .
  • Apoptosis Pathway Profiling :
    • Perform caspase-3/7 activity assays and PARP cleavage analysis.
    • If caspase inhibition (e.g., Z-VAD-FMK) does not rescue viability, non-apoptotic mechanisms (e.g., ferroptosis) may be involved .

Case Study :
In a 2023 study, the compound induced γ-H2AX foci (DNA damage marker) in HCT116 cells, but siRNA knockdown of Topo IIα did not reduce cytotoxicity, implicating PI3K/mTOR as the primary target .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile for in vivo models?

Methodological Answer:

  • SAR Modifications :
    • Replace p-tolyl groups with 4-ethoxy or 3-fluorophenyl to enhance metabolic stability.
    • Substitute morpholino with thiomorpholine dioxide for improved blood-brain barrier penetration .
  • PK Profiling :
    • Administer 10 mg/kg IV/PO in BALB/c mice.
    • Use LC-MS/MS to measure plasma concentrations (T1/2, Cmax, AUC).
    • Key parameters from analogs:
DerivativeT1/2 (h)Oral Bioavailability (%)
Parent2.118
4-Ethoxy4.734
3-Fluoro3.927

Reference : .

Q. Experimental Design & Data Analysis

Q. What controls are essential when testing the compound’s anti-inflammatory activity in macrophage models?

Methodological Answer:

  • Positive Controls :
    • Dexamethasone (10 nM) for IL-6/TNF-α suppression.
    • LPS (100 ng/mL) to induce inflammation.
  • Critical Negative Controls :
    • Vehicle (DMSO) to rule out solvent effects.
    • TLR4 knockout macrophages to confirm LPS-specific response.
  • Data Normalization :
    • Express cytokine levels as fold-change vs. untreated cells.
    • Use ANOVA with post-hoc Tukey test for multi-group comparisons .

Q. How should researchers address batch-to-batch variability in the compound’s bioactivity?

Methodological Answer:

  • Quality Control Metrics :
    • HPLC Purity : ≥98% (λ = 254 nm).
    • Residual Solvents : ≤0.5% (ICH Q3C guidelines).
    • Crystallinity : Confirm via XRD; amorphous batches show reduced solubility .
  • Bioactivity Recalibration :
    • Include a reference batch in each experiment (e.g., EC50 = 10 µM in PI3Kα assay).
    • Normalize new batch data to the reference to calculate potency ratios .

Q. Advanced Mechanistic Studies

Q. What in vivo models are suitable for evaluating the compound’s antitumor efficacy, and how should dosing regimens be optimized?

Methodological Answer:

  • Model Selection :
    • Subcutaneous xenografts (e.g., MDA-MB-231) for primary efficacy.
    • Orthotopic or PDX models for metastatic potential.
  • Dosing Protocol :
    • IV Administration : 15 mg/kg, Q3D, for 3 weeks (Cmax = 8.2 µM).
    • Oral Gavage : 30 mg/kg, QD, for 4 weeks (AUC0–24h = 45 µg·h/mL).
  • Endpoint Analysis :
    • Tumor volume (caliper measurements) + ex vivo phospho-AKT IHC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.